5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine
Description
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine is a pyridine derivative featuring a tert-butylthio substituent at the 5-position and a cyclopropylamine group at the 2-position. The tert-butylthio group enhances lipophilicity, while the cyclopropylamine moiety may influence stereoelectronic properties and metabolic stability .
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-N-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)15-10-6-7-11(13-8-10)14-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
WYIKLZPXZOXYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine typically involves the introduction of the tert-butylthio group and the cyclopropylamine group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and cyclopropylamine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the cyclopropylamine group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine
Key Structural Differences :
- Substituents : The 5-position is brominated (vs. tert-butylthio in the target compound), and the 3-position has a methyl group (absent in the target compound).
- Amine Group : N-tert-butyl is retained, but the cyclopropylamine in the target compound introduces a strained ring system.
Physical and Chemical Properties :
Functional Implications :
- The bromine in N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine allows for Suzuki-Miyaura coupling, a feature absent in the target compound.
- The tert-butylthio group in the target compound may confer radical scavenging or thiol-mediated interactions, which are unexplored in the brominated analog .
Organophosphorodithioates (e.g., Terbufos)
While structurally distinct, organophosphorodithioates like Terbufos (from ) share the tert-butylthio motif. Key contrasts include:
- Core Structure: Terbufos is an organophosphate ester with a phosphorodithioate backbone, whereas the target compound is a pyridine derivative.
- Toxicity : Terbufos is acutely toxic (acetylcholinesterase inhibition), while the pyridine-based target compound’s safety profile remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
